An In-depth Technical Guide to 2-(Tributylstannyl)pyridine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Tributylstannyl)pyridine for Researchers and Drug Development Professionals
Introduction
2-(Tributylstannyl)pyridine is a versatile organotin reagent that has become an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. Its unique combination of a reactive organostannane moiety and a coordinating pyridine (B92270) ring allows for a wide range of chemical transformations, most notably the Stille cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties of 2-(tributylstannyl)pyridine, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary chemical research.
Core Physical and Chemical Properties
2-(Tributylstannyl)pyridine is a transparent, yellow to red liquid with a characteristic odor. It is an air and moisture-sensitive compound and should be handled under an inert atmosphere.[1] Proper storage at -20°C is recommended to ensure its stability.[2]
Physical Properties
A summary of the key physical properties of 2-(tributylstannyl)pyridine is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₁NSn | |
| Molecular Weight | 368.14 g/mol | [2] |
| CAS Number | 17997-47-6 | |
| Appearance | Transparent yellow to red liquid | |
| Density | 1.137 - 1.15 g/cm³ | |
| Boiling Point | 132-134 °C at 1 mmHg | |
| Melting Point | 132-135 °C | [2] |
| Refractive Index | ~1.513 | |
| Solubility | Soluble in many organic solvents such as ether and benzene.[3] Insoluble in water.[4] |
Chemical Properties and Reactivity
The chemical reactivity of 2-(tributylstannyl)pyridine is dominated by the carbon-tin bond, which allows for the transfer of the 2-pyridyl group to other molecules, typically through palladium-catalyzed cross-coupling reactions.
-
Stille Cross-Coupling Reaction: This is the most prominent application of 2-(tributylstannyl)pyridine. It readily couples with a variety of organic electrophiles, such as aryl, vinyl, and acyl halides or triflates, to form a new carbon-carbon bond. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[5] The reaction is catalyzed by palladium(0) complexes and often requires the use of ligands and additives to achieve high efficiency.[6]
-
Role as a Catalyst: Beyond its use as a coupling partner, 2-(tributylstannyl)pyridine can also act as a catalyst in certain organic transformations. It has been reported to enhance the speed and yield of esterification and etherification reactions and facilitate ketone synthesis.[2]
-
Applications in Materials Science: The unique electronic properties of the pyridine ring make this reagent useful in the synthesis of nanomaterials. It can be employed as a ligand to control the growth of quantum dots and nanowires or to modify the surface of nanoparticles, thereby tailoring their optical and electronic properties for applications in electronics and energy storage.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful research. This section provides a step-by-step guide for the synthesis of 2-(tributylstannyl)pyridine and a representative protocol for its application in a Stille cross-coupling reaction.
Synthesis of 2-(Tributylstannyl)pyridine
This procedure is adapted from a common synthetic route involving the lithiation of 2-bromopyridine (B144113) followed by quenching with tributyltin chloride.[7]
Materials:
-
2-Bromopyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1 equivalent).
-
Add anhydrous THF to dissolve the 2-bromopyridine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the cooled solution. The mixture will typically change color. Stir the reaction mixture at -78 °C for 1 hour.[7]
-
To this mixture, slowly add tributyltin chloride (1.1 equivalents) at -78 °C. Continue stirring at this temperature for 3 hours.[7]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[7]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[7]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-(Tributylstannyl)pyridine.
Representative Stille Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Stille coupling of 2-(tributylstannyl)pyridine with an aryl iodide.
Materials:
-
Aryl iodide
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), copper(I) iodide (0.1 equivalents), and cesium fluoride (2 equivalents).[6]
-
Add anhydrous DMF to the flask.
-
Add 2-(tributylstannyl)pyridine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Diagram of the Stille Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
2-(Tributylstannyl)pyridine is a toxic and environmentally hazardous compound. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7] It is also flammable.[7] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All waste containing this reagent must be disposed of according to institutional and governmental regulations for hazardous materials.
Conclusion
2-(Tributylstannyl)pyridine is a powerful and versatile reagent for the construction of carbon-carbon bonds, particularly in the synthesis of pyridine-containing compounds. Its reliable performance in the Stille cross-coupling reaction has established it as a key building block for medicinal chemists and materials scientists. While its toxicity necessitates careful handling, its synthetic utility ensures its continued importance in the field of organic chemistry. This guide provides the foundational knowledge for the safe and effective use of 2-(tributylstannyl)pyridine in a research setting.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
